5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide
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Overview
Description
“5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide” is a synthetic organic compound that belongs to the class of isoxazolecarboxamides
Future Directions
During recent years, small molecules containing five-member heterocyclic moieties have become the subject of considerable growing interest for designing new antitumor agents . One of them is 1,3,4-thiadiazole. This study is an attempt to collect the 1,3,4-thiadiazole and its derivatives, which can be considered as potential anticancer agents, reported in the literature in the last ten years .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiadiazole Moiety: This step often involves the reaction of a suitable thiadiazole precursor with the isoxazole intermediate.
Final Coupling Reaction: The final step involves coupling the isoxazole-thiadiazole intermediate with a phenyl group under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide” involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce desired effects.
Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-phenyl-4-isoxazolecarboxamide: Lacks the thiadiazole moiety.
3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide: Lacks the methyl group.
5-methyl-3-phenyl-4-isoxazolecarboxylic acid: Contains a carboxylic acid group instead of the carboxamide group.
Uniqueness
“5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-4-isoxazolecarboxamide” is unique due to the presence of both the thiadiazole and isoxazole moieties, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c1-8-10(12(18)15-13-16-14-7-20-13)11(17-19-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQQPJRLRNJURZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726587 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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